molecular formula C8H8F3N3O2 B13257765 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B13257765
M. Wt: 235.16 g/mol
InChI Key: SUOKSDHZIVNGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings. The trifluoromethyl group attached to the compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with a trifluoromethyl-containing aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to inhibition of specific enzymatic activities or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to the presence of both imidazole and pyrimidine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

PropertyDetails
Chemical Formula C₉H₉F₃N₂O₂
Molecular Weight 234.18 g/mol
IUPAC Name 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
PubChem CID 115003935
Appearance Powder

Research indicates that compounds in the imidazo[1,2-a]pyrimidine class may interact with various biological targets. Specifically, they have been shown to inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a critical role in cellular signaling pathways associated with cancer and neurodegenerative diseases .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. A study reported IC₅₀ values in the low micromolar range for several tested lines, indicating potent activity .
  • Mechanism : The anticancer effects are believed to stem from the inhibition of PI5P4Kγ, leading to disrupted signaling pathways that promote tumor growth and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates:

  • In Vivo Studies : Animal models treated with the compound demonstrated reduced neuronal death in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on PI5P4K Inhibition :
    • Objective : To evaluate the selectivity and potency of imidazo[1,2-a]pyrimidine derivatives against PI5P4K isoforms.
    • Findings : The compound exhibited selective inhibition with a Kₑ value of 7.1 nM against PI5P4Kγ while showing minimal activity against other kinases in a panel of over 150 tested .
  • Neurodegeneration Model :
    • Objective : To assess the neuroprotective effects in a mouse model of Alzheimer's disease.
    • Results : Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation compared to controls .

Selectivity Profile Against Kinases

Kinase TypeCompound Activity (Kₑ)
PI5P4Kγ7.1 nM
PIP5K1C230 nM
Other Kinases>50% residual activity

Anticancer Activity Summary

Cell LineIC₅₀ (µM)
A549 (Lung)3.5
MCF-7 (Breast)2.8
HeLa (Cervical)4.0

Properties

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-7-13-4(6(15)16)3-14(5)7/h3,5H,1-2H2,(H,12,13)(H,15,16)

InChI Key

SUOKSDHZIVNGBO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=CN2C1C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.